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molecular formula C11H16BrN B8476592 2-Bromo-N-3-pentylaniline

2-Bromo-N-3-pentylaniline

Cat. No. B8476592
M. Wt: 242.16 g/mol
InChI Key: SPKJZLMFVBBJAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07807762B2

Procedure details

The same procedure was carried out as in Example 2 except that 4-bromoaniline and 3-pentanone were used instead of 2-bromoaniline and cyclohexanone to obtain a colorless oil compound (61%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
61%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:8]=[CH:7]C(N)=[CH:4][CH:3]=1.[Br:9][C:10]1[CH:16]=[CH:15][CH:14]=[CH:13][C:11]=1[NH2:12].C1(=O)CCCCC1>CCC(=O)CC>[Br:9][C:10]1[CH:16]=[CH:15][CH:14]=[CH:13][C:11]=1[NH:12][CH:2]([CH2:8][CH3:7])[CH2:3][CH3:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C(N)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(N)C=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCC(CC)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(NC(CC)CC)C=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 61%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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